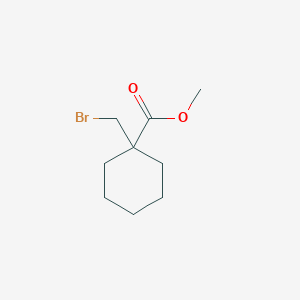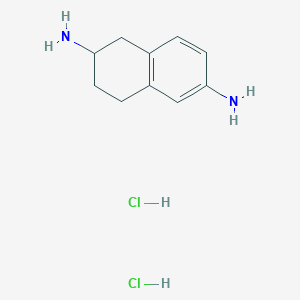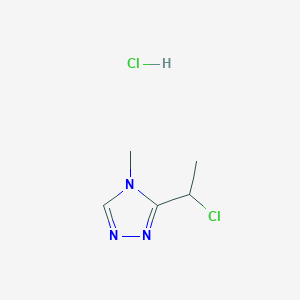
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Overview
Description
The compound “3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a 1,2,4-triazole ring substituted at the 3-position with a 1-chloroethyl group and at the 4-position with a methyl group. The compound would also be associated with a chloride ion, as indicated by “hydrochloride” in its name .Chemical Reactions Analysis
Chloroformates, such as 1-chloroethyl chloroformate, are known to react with amines to form carbamates . They can also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, chloroformates are typically colorless, volatile liquids that degrade in moist air .Scientific Research Applications
Drug Development and Biological Activities
Triazole derivatives, including 1,2,4-triazole, have shown a wide range of biological activities. These compounds are of great interest in drug development due to their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents. The structural variability of triazoles allows for the synthesis of new drugs targeting diverse diseases. Studies emphasize the importance of developing efficient synthesis methods for these derivatives, considering green chemistry principles to address current health challenges, including drug-resistant bacteria and neglected diseases (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
Research on 1,2,3-triazoles and 1,2,4-triazoles has been extensive due to their significant role in drug discovery, material science, and pharmaceutical chemistry. These compounds are known for their stability and ability to undergo various chemical reactions, making them key scaffolds in the synthesis of biologically active molecules. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is highlighted as a regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the "click chemistry" approach for its simplicity, high yield, and environmental friendliness (Kaushik et al., 2019).
Anticancer Research
Triazole derivatives are investigated for their anticancer properties, with several molecules being synthesized and tested for antiproliferative activity against various cancer cell types. The flexibility in molecular structure and the ability to target different mechanisms of action make triazoles promising candidates for novel anticancer medications. Their synthesis and application in cancer treatment are well-established, indicating a significant potential for these compounds in oncology (Slavova et al., 2020).
Environmental Applications
In the context of environmental science, nitrogen-doped porous polymers, including those derived from triazole compounds, are recognized for their effectiveness in CO2 capture. These materials offer sustainable and efficient solutions for gas separation, highlighting the importance of structural design and the development of new adsorbents for addressing climate change challenges. The review on CO2 capture and conversion underscores the role of triazine-, benzimidazole-, and triazole-based covalent frameworks in creating advanced materials for environmental applications (Mukhtar et al., 2020).
Future Directions
properties
IUPAC Name |
3-(1-chloroethyl)-4-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLGKDFWVABUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



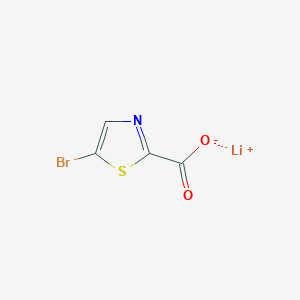

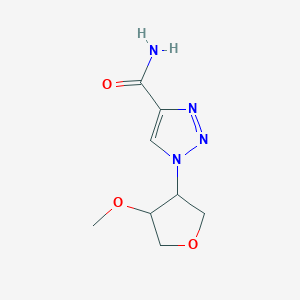
![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)


![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
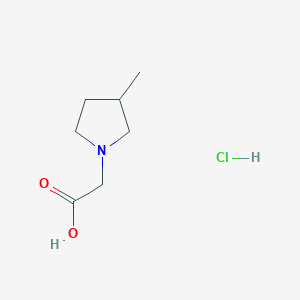
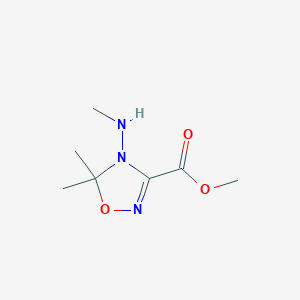
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)
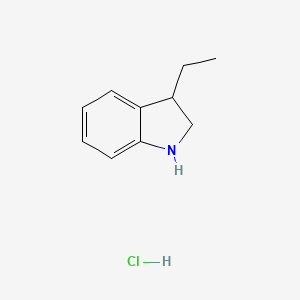
![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)
